ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (CAS 886498-09-5) is a synthetic heterocyclic compound belonging to the 2-oxo-2,3-dihydrothiazole (thiazolone) subclass. Its structure is defined by a thiazolone core substituted at position 4 with a 4-chlorophenyl ring and at position 5 with an ethyl ester moiety (molecular formula C12H10ClNO3S, molecular weight 283.73 g/mol).

Molecular Formula C12H10ClNO3S
Molecular Weight 283.73 g/mol
CAS No. 886498-09-5
Cat. No. B1336775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
CAS886498-09-5
Molecular FormulaC12H10ClNO3S
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16)
InChIKeyWAJKVDOLJBEHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (CAS 886498-09-5): Procurement-Ready Chemical Identity and Baseline


Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (CAS 886498-09-5) is a synthetic heterocyclic compound belonging to the 2-oxo-2,3-dihydrothiazole (thiazolone) subclass. Its structure is defined by a thiazolone core substituted at position 4 with a 4-chlorophenyl ring and at position 5 with an ethyl ester moiety (molecular formula C12H10ClNO3S, molecular weight 283.73 g/mol) [1]. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and drug discovery programs. It is available from commercial vendors at purities typically ≥95% and is classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Why Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate Cannot Be Interchanged with Closest Analogs


Within the 4-aryl-2-oxo-2,3-dihydrothiazole-5-carboxylate series, even a single-atom change at the para position of the phenyl ring produces quantifiable shifts in key physicochemical properties that govern biological membrane permeability, metabolic stability, and synthetic tractability. The 4-chlorophenyl congener occupies a narrow, well-defined property window—specifically a computed lipophilicity (XLogP3 = 3.0) and molecular weight (283.73 g/mol) that sits between the less lipophilic 4-fluoro analog (XLogP3 ~2.5–2.7) and the heavier, more lipophilic 4-bromo analog (MW 328.18, XLogP3 ~3.4–3.6) [1][2]. Swapping to the 4-nitrophenyl variant (CAS 886497-37-6) increases the topological polar surface area from 80.7 Ų to ~126 Ų, substantially altering blood-brain barrier penetration predictions. Furthermore, the chlorine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions—a reactivity feature absent in the 4-fluoro, 4-methyl, and 4-nitro analogs [3]. These differences mean that no single close analog simultaneously replicates the lipophilicity, steric bulk, electronic character, and downstream functionalization potential of this compound. Substitution without rigorous side-by-side validation risks altering lead optimization trajectories in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate vs. Close Analogs


Intermediate Lipophilicity (XLogP3 = 3.0) Balances Membrane Permeability and Aqueous Solubility Relative to 4-Fluoro and 4-Bromo Analogs

The target compound's computed XLogP3 value of 3.0 places it in an optimal intermediate range for oral drug-likeness, higher than the 4-fluorophenyl analog (estimated XLogP3 ~2.5–2.7) and lower than the 4-bromophenyl analog (estimated XLogP3 ~3.4–3.6) [1]. In the context of the flavivirus envelope protein inhibitor series studied by Mayhoub et al. (J Med Chem 2011), para-phenyl substituent changes on thiazole-5-carboxylates produced EC50 shifts exceeding 10-fold, demonstrating that even modest lipophilicity differences translate into measurable potency changes [2]. The 4-chlorophenyl congener thus occupies a distinct property niche that neither the 4-fluoro nor 4-bromo analog can exactly replicate.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA = 80.7 Ų) Confers CNS Penetration Advantage Over 4-Nitrophenyl Analog (TPSA ≈ 126 Ų)

The target compound's TPSA of 80.7 Ų is well below the widely accepted threshold of <90 Ų for blood-brain barrier penetration, whereas the 4-nitrophenyl analog (CAS 886497-37-6) has a computed TPSA of approximately 126 Ų due to the nitro group contribution, effectively excluding it from CNS applications [1]. The 4-fluoro and 4-methyl analogs share a similar TPSA (~80.7 Ų), but lack the chlorine atom's polarizable electron density, which can contribute to halogen bonding interactions with biological targets [2].

CNS drug design Blood-brain barrier Polar surface area

Thiazolone NH Donor and C=O Acceptor Enable Dual Hydrogen Bond Interactions Not Available to Fully Aromatic Thiazole Analogs

The 2-oxo-2,3-dihydrothiazole (thiazolone) core possesses both a hydrogen bond donor (NH) and acceptor (C=O), enabling bidentate interactions with biological targets. In the co-crystal structure of an HCV NS5B polymerase inhibitor containing a thiazolone ring, the C=O group forms a hydrogen bond with Tyr477 while the NH engages Ser476 [1]. Fully aromatic 4-(4-chlorophenyl)thiazole analogs (e.g., CAS 1826-22-8) lack this donor-acceptor pair, reducing their capacity for directional hydrogen bonding in target binding pockets. In a CDK2 inhibitor series, thiazolone-containing compounds achieved IC50 values of 105–743 nM, with the thiazolone core providing essential hydrogen bonding interactions confirmed by 3D-QSAR pharmacophore modeling [2].

Hydrogen bonding Thiazolone scaffold Kinase inhibition

GHS Hazard Profile (H302, H315, H319, H335) Requires Specific Handling Protocols vs. Non-Hazardous or Differently Classified Analogs

Per the Fluorochem safety data sheet, this compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile necessitates specific personal protective equipment (PPE), ventilation controls, and waste disposal procedures that may differ from close analogs. For example, the 4-methylphenyl analog (CAS 886498-04-0) may exhibit different irritation potential due to the absence of the halogen, potentially altering its GHS classification. Procurement decisions must account for these differential safety requirements, including storage conditions, shipping restrictions, and institutional chemical hygiene plan compliance [1].

Safety GHS classification Laboratory procurement

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and CNS Accessibility

With an XLogP3 of 3.0 and TPSA of 80.7 Ų, this compound is well-suited as a starting scaffold for CNS-penetrant drug discovery programs. The TPSA falls below the 90 Ų threshold for blood-brain barrier penetration, while the lipophilicity remains within the optimal range for oral bioavailability. In contrast, the 4-nitrophenyl analog (TPSA ~126 Ų) is excluded from CNS applications, and the 4-bromo analog (XLogP3 ~3.5) risks excessive lipophilicity-related liabilities. Researchers targeting neurological indications such as Alzheimer's disease, Parkinson's disease, or glioblastoma should prioritize this congener over more polar or more lipophilic alternatives [1].

Fragment-Based Drug Discovery Leveraging the Thiazolone Dual Hydrogen Bond Motif

The thiazolone core provides both a hydrogen bond donor (NH) and acceptor (C=O), making this compound an attractive fragment-sized scaffold (MW < 300 Da) for fragment-based screening campaigns. This bidentate hydrogen bonding capability is absent in fully aromatic 4-(4-chlorophenyl)thiazole, which can only act as a hydrogen bond acceptor. Fragment libraries incorporating the thiazolone scaffold have demonstrated specific, directional interactions with kinase ATP-binding sites (CDK2 IC50 105–743 nM) and viral polymerase allosteric pockets, supporting its inclusion in fragment screening collections [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the 4-Chlorophenyl Group

The chlorine atom on the para-phenyl position serves as a competent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, as demonstrated in the thiazole series by Cohen et al. (Green Chem 2009). This enables late-stage diversification to generate focused libraries for structure-activity relationship studies. The 4-fluoro and 4-methyl analogs are inert under these conditions, while the 4-bromo analog is more reactive but also more prone to unwanted side reactions, making the chloro congener the preferred balance of stability and reactivity for controlled library synthesis [3].

Safety-Compliant Laboratory Procurement with Fully Characterized GHS Hazard Profile

This compound's GHS classification (H302, H315, H319, H335; GHS07 Warning) is documented in a vendor-issued safety data sheet (Fluorochem), providing procurement officers with the necessary information for institutional chemical hygiene plan compliance. The defined hazard profile enables accurate risk assessment, PPE specification, and waste disposal planning. When evaluating alternatives, procurement teams should verify that comparator compounds have equivalently complete hazard documentation; analogs lacking full GHS characterization may introduce unanticipated compliance or liability risks .

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